N,2-dimethylfuran-3-carboxamide
Description
N,2-Dimethylfuran-3-carboxamide is a furan-based carboxamide derivative characterized by a methyl group at the 2-position of the furan ring and an N-methyl substitution on the carboxamide moiety. Its molecular formula is C₇H₉NO₂, and it is identified by CAS number 75596-43-9 and synonyms such as SCHEMBL8317330, ZINC39063800, and AKOS009021187 . The compound’s InChIKey (RCIZSFLNVWFUBF-UHFFFAOYSA-N) provides a unique identifier for its stereochemical and structural properties.
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
N,2-dimethylfuran-3-carboxamide |
InChI |
InChI=1S/C7H9NO2/c1-5-6(3-4-10-5)7(9)8-2/h3-4H,1-2H3,(H,8,9) |
InChI Key |
RCIZSFLNVWFUBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-dimethylfuran-3-carboxamide typically involves the reaction of 2,5-dimethylfuran with appropriate amide-forming reagents. One common method is the reaction of 2,5-dimethylfuran with an amine and a carboxylating agent under controlled conditions. For example, the reaction of 2,5-dimethylfuran with an amine such as methylamine and a carboxylating agent like carbon dioxide can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N,2-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted furan derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N,2-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares N,2-dimethylfuran-3-carboxamide with analogous furan carboxamide derivatives, focusing on structural variations, physicochemical properties, and reported applications.
Structural Analogues and Substituent Effects
The following compounds share the furan-3-carboxamide backbone but differ in substituent patterns:
Key Observations :
- Steric and Electronic Effects: N,N,2-Trimethylfuran-3-carboxamide features bulkier N,N-dimethyl groups, which may reduce hydrogen-bonding capacity relative to the N-monomethyl variant.
Physicochemical Properties
Limited experimental data are available for this compound, but comparisons can be inferred from structural trends:
- Polarity : The N-methyl group reduces polarity compared to unsubstituted carboxamides, likely enhancing lipid solubility.
- Thermal Stability : Methyl substituents on the furan ring generally improve thermal stability relative to unsubstituted furans.
Notes
- Substituent Impact : Methyl groups enhance lipophilicity but may reduce binding affinity in biological targets compared to polar substituents.
- Commercial Availability : Only 2 suppliers list N,N,2-trimethylfuran-3-carboxamide , highlighting scalability challenges for complex analogues .
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